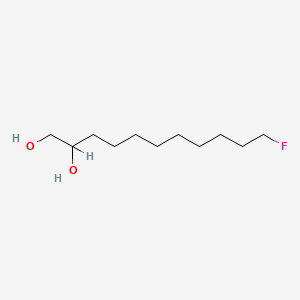
11-Fluoroundecane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Fluoroundecane-1,2-diol is an organic compound characterized by the presence of a fluorine atom and two hydroxyl groups attached to an undecane chain
準備方法
Synthetic Routes and Reaction Conditions
11-Fluoroundecane-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 11-fluoroundecene using osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at the 1 and 2 positions of the undecane chain .
Another method involves the reduction of 11-fluoroundecanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction converts the carbonyl groups into hydroxyl groups, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dihydroxylation of 11-fluoroundecene. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions
11-Fluoroundecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
11-Fluoroundecane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 11-Fluoroundecane-1,2-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, and modification of molecular pathways. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
1,2-Decanediol: Lacks the fluorine atom, resulting in different chemical properties.
1,2-Dodecanediol: Has a longer carbon chain, affecting its physical and chemical behavior.
3,3,3-Trifluoro-1,2-propanediol: Contains multiple fluorine atoms, leading to distinct reactivity and applications
Uniqueness
11-Fluoroundecane-1,2-diol is unique due to the presence of a single fluorine atom, which imparts specific chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
463-08-1 |
|---|---|
分子式 |
C11H23FO2 |
分子量 |
206.30 g/mol |
IUPAC名 |
11-fluoroundecane-1,2-diol |
InChI |
InChI=1S/C11H23FO2/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11,13-14H,1-10H2 |
InChIキー |
IUOUAYYDTPIAIZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(CO)O)CCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


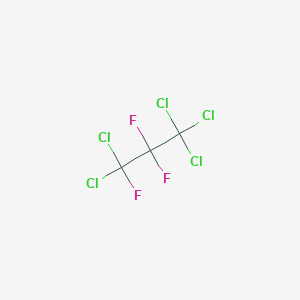
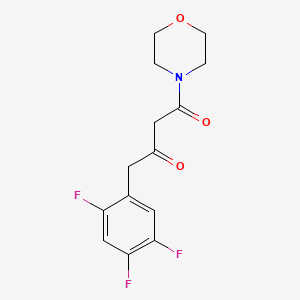
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)
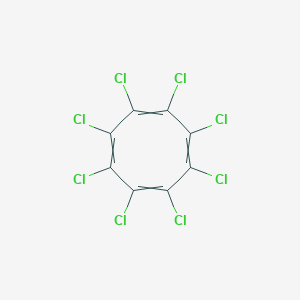
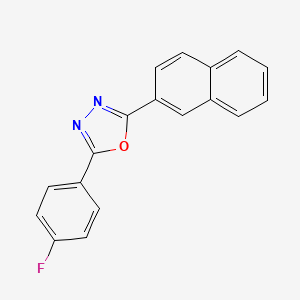
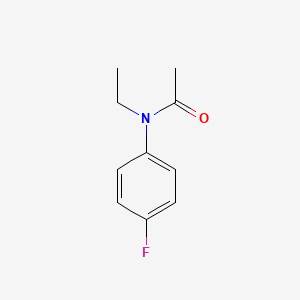
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)

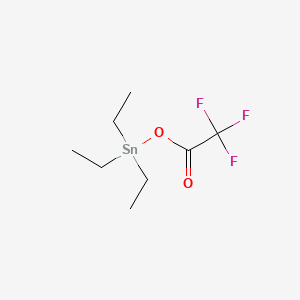
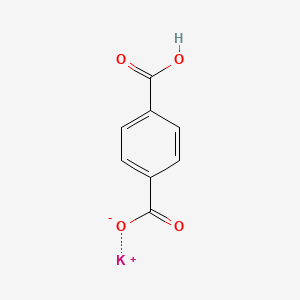
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)
